N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(1H-indol-3-yl)acetamide
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Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(1H-indol-3-yl)acetamide, also known as CPI-0610, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis Techniques
A study by Galeazzi, Mobbili, and Orena (1996) discusses a convenient approach to synthesizing diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones through intramolecular cyclization of N-(2-alken-1-yl)amides mediated by Mn(III). This method provides a pathway to synthesize compounds related to "N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(1H-indol-3-yl)acetamide" by allowing for the creation of biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996).
Chemical Properties and Applications
Gagnon et al. (2007) developed a method for direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent. This study highlights the utility of incorporating cyclopropane units into heterocycles and amides, which is relevant for modifying the chemical structure and potentially altering the biological activity of compounds like "N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(1H-indol-3-yl)acetamide" (Gagnon et al., 2007).
Biological Activity
Research by Menciu et al. (1999) on new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides explored their antiallergic properties. Although not directly studying "N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(1H-indol-3-yl)acetamide," this work indicates the potential biological activities of structurally related compounds, suggesting areas of application in allergy treatment (Menciu et al., 1999).
properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(7-11-9-18-15-4-2-1-3-14(11)15)19-12-8-17(22)20(10-12)13-5-6-13/h1-4,9,12-13,18H,5-8,10H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDGHVDTVHFFFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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